NAE Enzymatic Inhibition Potency: TAS4464 Hydrochloride vs. Pevonedistat (MLN4924) and Structural Analogs
TAS4464 hydrochloride demonstrates an enzymatic IC50 of 0.955 nM against purified human NAE (APPBP1/UBA3 heterodimer), representing a 4.9-fold potency improvement over first-generation NAE inhibitor pevonedistat (MLN4924, IC50 = 4.7 nM) [1]. Comparative analysis against structurally related pyrrolo[2,3-d]pyrimidine analogs from US10174040 reveals that the specific 2-ethoxy-6-fluorophenyl substitution confers 5.5-fold greater potency than the 2-fluoro-6-isopropoxyphenyl analog (Example 56, IC50 = 5.30 nM) [2], 5.3-fold greater potency than the 5-benzyloxypyrimidin-2-yl analog (Example 76, IC50 = 5.10 nM) [3], and 3.1-fold greater potency than the 2,6-difluoro-4-(3-hydroxyazetidin-1-yl)phenyl analog (Example 39, IC50 = 3.0 nM) [4].
| Evidence Dimension | NAE enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.955 nM |
| Comparator Or Baseline | Pevonedistat (MLN4924): 4.7 nM; Example 56 analog: 5.30 nM; Example 76 analog: 5.10 nM; Example 39 analog: 3.0 nM |
| Quantified Difference | 4.9-fold more potent vs. pevonedistat; 5.5-fold vs. Example 56; 5.3-fold vs. Example 76; 3.1-fold vs. Example 39 |
| Conditions | Purified NAE (heterodimer of APPBP1 and UBA3) in vitro enzymatic assay |
Why This Matters
Sub-nanomolar potency enables lower dosing requirements and potentially wider therapeutic index in in vivo studies compared to alternative NAE inhibitors.
- [1] Yoshimura C, Muraoka H, Ochiiwa H, et al. TAS4464, a highly potent and selective inhibitor of NEDD8 activating enzyme, suppresses neddylation and shows antitumor activity in diverse cancer models. Mol Cancer Ther. 2019;18(7):1205-1216. View Source
- [2] BindingDB Entry BDBM320992. 4-Amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]tetrahydrofuran-2-yl]-5-[2-(2-fluoro-6-isopropoxy-phenyl)ethynyl]pyrrolo[2,3-d]pyrimidine (US10174040, Example 56). IC50 = 5.30 nM. 2019. View Source
- [3] BindingDB Entry BDBM321009. 4-Amino-5-[2-(5-benzyloxypyrimidin-2-yl)ethynyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]tetrahydrofuran-2-yl]pyrrolo[2,3-d]pyrimidine (US10174040, Example 76). IC50 = 5.10 nM. View Source
- [4] BindingDB Entry BDBM320979. 4-Amino-5-[2-[2,6-difluoro-4-(3-hydroxyazetidin-1-yl)phenyl]ethynyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]tetrahydrofuran-2-yl]pyrrolo[2,3-d]pyrimidine (US10174040, Example 39). IC50 = 3.0 nM. 2019. View Source
